REACTION_CXSMILES
|
Cl[C:2]1([Cl:11])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]([Cl:9])=[C:3]1[Cl:10].P(OCC)(OCC)O[CH2:14][CH3:15].P(Cl)(=O)([O-])OCC>>[Cl:10][C:3]1[C:2]([Cl:11])([CH2:14][CH3:15])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]=1[Cl:9]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
182.8 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
ethyl phosphorochloridate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC)([O-])(=O)Cl
|
Name
|
Cl(EtO)2PO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
3
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
CUSTOM
|
Details
|
an exit line protected with a drying tube
|
Type
|
CUSTOM
|
Details
|
did not exceed +15°C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
filled with glass helices
|
Type
|
CUSTOM
|
Details
|
accordingly, was obtained in 93.4% yield
|
Type
|
DISTILLATION
|
Details
|
a pale yellow oil distilled over sharply at 50°C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C1(CC)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |